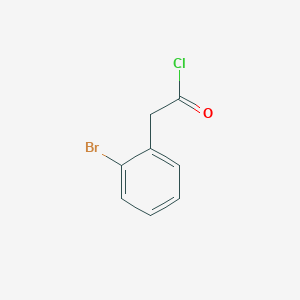

2-Bromophenylacetyl chloride

Description

The exact mass of the compound 2-Bromophenylacetyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromophenylacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromophenylacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPBUXOVSZEMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399784 | |

| Record name | 2-Bromophenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55116-09-1 | |

| Record name | 2-Bromophenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromophenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromophenylacetyl chloride chemical properties

An In-Depth Technical Guide to 2-Bromophenylacetyl Chloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 2-Bromophenylacetyl chloride (2-BPAC), a pivotal reagent in synthetic organic chemistry and pharmaceutical development. We will move beyond a simple recitation of facts to explore the causal relationships behind its reactivity, the rationale for specific experimental protocols, and its strategic application in the synthesis of complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

2-Bromophenylacetyl chloride, with the empirical formula C₈H₆BrClO, is a bifunctional molecule. The presence of a reactive acid chloride group and a bromo-substituted aromatic ring makes it a versatile synthetic intermediate. The ortho-positioning of the bromine atom relative to the acetyl chloride side chain introduces steric and electronic effects that influence its reactivity profile compared to its meta and para isomers.

Key identifiers and properties are summarized below for rapid reference.

| Property | Value | Source |

| IUPAC Name | 2-(2-bromophenyl)acetyl chloride | PubChem[1] |

| CAS Number | 55116-09-1 | Oakwood Chemical[2] |

| Molecular Formula | C₈H₆BrClO | PubChem[1] |

| Molecular Weight | 233.49 g/mol | PubChem[1] |

| Density | 1.57 g/cm³ | Oakwood Chemical[2] |

| Appearance | Not specified, typically a liquid or low-melting solid | General Knowledge |

Synthesis of 2-Bromophenylacetyl Chloride

The most direct and common laboratory-scale synthesis of 2-BPAC involves the chlorination of its corresponding carboxylic acid, 2-bromophenylacetic acid. The choice of chlorinating agent is critical and is dictated by factors such as desired purity, scale, and ease of workup.

Causality in Reagent Selection:

Thionyl chloride (SOCl₂) is frequently the reagent of choice. Its primary advantage lies in the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous at standard reaction temperatures. This allows for their easy removal from the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle and simplifying purification.

An alternative, particularly for milder conditions, is oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF). The mechanism involves the initial formation of a Vilsmeier reagent, which is the active chlorinating species. This method is often preferred when the substrate is sensitive to the higher temperatures or acidic conditions associated with thionyl chloride.

General Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-BPAC.

Self-Validating Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is designed to be self-validating through clear checkpoints for reaction completion and product verification.

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromophenylacetic acid (1.0 eq). The use of flame-dried glassware is critical to prevent premature hydrolysis of the acid chloride product and the thionyl chloride reagent.

-

Reaction Setup: Place the flask under an inert atmosphere (N₂ or Ar). Add an anhydrous, inert solvent such as dichloromethane (DCM) or toluene to dissolve the starting material.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5–2.0 eq) to the solution at room temperature. The reaction is exothermic and will generate HCl gas, which should be vented through a scrubber (e.g., a bubbler containing NaOH solution).

-

Reaction Progression: Heat the mixture to reflux. Monitor the reaction progress by periodically taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to observe the disappearance of the starting carboxylic acid and the appearance of the methyl ester product. The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-bromophenylacetyl chloride is often a dark oil.

-

Purification and Validation: Purify the crude product by fractional distillation under high vacuum. The purity of the collected fractions should be validated by spectroscopic analysis. The final product should be stored under an inert atmosphere to prevent degradation.

Spectroscopic Characterization

Unequivocal identification of 2-BPAC is achieved through a combination of spectroscopic techniques. The expected data serves as a benchmark for validating synthesis and assessing purity.[3]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -CH₂- (singlet) | δ ≈ 4.3 - 4.5 ppm | The methylene protons are adjacent to both the electron-withdrawing carbonyl group and the phenyl ring, resulting in a downfield shift. The signal is a singlet as there are no adjacent protons. |

| Aromatic protons (multiplet) | δ ≈ 7.1 - 7.6 ppm | Complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 170 - 172 ppm | The highly deshielded environment of the acyl chloride carbonyl carbon. |

| Methylene Carbon (-CH₂-) | δ ≈ 50 - 55 ppm | Deshielded due to the adjacent carbonyl group. | |

| Aromatic Carbons | δ ≈ 125 - 135 ppm | Multiple signals corresponding to the different carbon environments in the substituted ring. | |

| FT-IR | C=O Stretch (Acyl Chloride) | ν ≈ 1785 - 1815 cm⁻¹ | This is a highly characteristic, strong, and sharp absorption band. Its position at a higher frequency than carboxylic acids or esters is a definitive indicator of the acyl chloride functional group. |

| C-Cl Stretch | ν ≈ 650 - 850 cm⁻¹ | A moderate to strong band in the fingerprint region. | |

| C-Br Stretch | ν ≈ 550 - 650 cm⁻¹ | A strong band, often overlapping with other absorptions in the lower fingerprint region. |

Reactivity and Mechanistic Insights

The utility of 2-BPAC stems from its two primary reactive sites: the electrophilic acyl chloride and the substituted aromatic ring.

A. Friedel-Crafts Acylation

2-BPAC is an excellent substrate for Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic systems. The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acyl chloride.[4]

Mechanism: The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion, which is resonance-stabilized.[5][6] This acylium ion is then attacked by an electron-rich aromatic ring (the nucleophile), proceeding through a cationic intermediate (the sigma complex) to yield the final acylated product after deprotonation.[7]

Caption: Mechanism of Friedel-Crafts acylation using 2-BPAC.

B. Nucleophilic Acyl Substitution

The carbonyl carbon of 2-BPAC is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This is the most common reaction pathway for this class of compounds. The chloride ion is an excellent leaving group, facilitating these transformations.[8][9]

General Mechanism: The reaction proceeds via a tetrahedral intermediate. A nucleophile (e.g., an alcohol, amine, or carboxylate) attacks the carbonyl carbon, breaking the C=O π-bond. The resulting tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion.

Applications in Drug Discovery: This reactivity is fundamental to its use as a building block. For instance, reaction with primary or secondary amines readily forms amides, a common functional group in many pharmaceutical agents. Reaction with alcohols yields esters, and reaction with carboxylates produces anhydrides. This versatility allows for the rapid generation of compound libraries for screening in drug discovery programs.[10][11]

Caption: General mechanism for nucleophilic acyl substitution.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated organic compounds are of immense importance in pharmaceuticals. The presence of a bromine atom, as in 2-BPAC, can significantly modulate a molecule's pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[12]

2-BPAC serves as a key starting material or intermediate in the synthesis of various bioactive molecules. Its phenylacetic acid scaffold is found in several classes of drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The ability to use the acid chloride for amide or ester formation, and the potential for further modification at the aromatic ring (e.g., via cross-coupling reactions at the C-Br bond), makes 2-BPAC a valuable and versatile tool for medicinal chemists.[13]

Safety and Handling

2-Bromophenylacetyl chloride is a hazardous chemical that must be handled with appropriate precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Reactivity Hazards: It reacts violently with water and other protic solvents (hydrolysis), releasing corrosive HCl gas. It is also corrosive to metals.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[15]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like bases, alcohols, and oxidizing agents.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

-

Title: 2-Bromophenylacetyl chloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

- Source: Google Patents (US5036156A)

-

Title: (2R)-2-bromo-2-phenylacetyl chloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: The Discovery of Nucleophilic Substitution Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Friedel Crafts Alkylation and Acylation Reaction Mechanism Source: The Organic Chemistry Tutor (YouTube) URL: [Link]

-

Title: 2-Bromophenylacetyl chloride Source: Oakwood Chemical URL: [Link]

-

Title: 2-Bromophenylacetic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

-

Title: 1H NMR spectrum of 1-bromo-2-chloroethane Source: Doc Brown's Chemistry URL: [Link]

- Source: Google Patents (CN101550090B)

-

Title: Carbon-13 NMR spectrum of 1-bromo-2-chloroethane Source: Doc Brown's Chemistry URL: [Link]

-

Title: Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

-

Title: Friedel-Crafts acylation Source: Khan Academy (YouTube) URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: The Discovery of Nucleophilic Substitution Reactions Source: NC State University Libraries URL: [Link]

-

Title: PHENYLACETYL CHLORIDE Safety Data Sheet Source: Loba Chemie URL: [Link]

-

Title: Drug Discovery and Development Source: IntechOpen URL: [Link]

-

Title: ALPHA-BROMOPHENYLACETYL CHLORIDE Source: ChemBK URL: [Link]

-

Title: Fragment-to-Lead Medicinal Chemistry Publications in 2020 Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

- 1. 2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromophenylacetyl chloride [oakwoodchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 10. cdn.gecacademy.cn [cdn.gecacademy.cn]

- 11. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. lobachemie.com [lobachemie.com]

- 16. chembk.com [chembk.com]

Methodological & Application

Synthesis of 2-(2-Bromobenzyl)-5-aryl-1,3,4-oxadiazoles: A Detailed Application Guide

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities make it a cornerstone in the design of novel therapeutic agents. Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The 2,5-disubstituted 1,3,4-oxadiazole framework allows for facile structural modifications to modulate the compound's physicochemical and pharmacokinetic profiles, making it a versatile scaffold in drug discovery programs.[3]

This application note provides a comprehensive guide to the synthesis of 2-(2-bromobenzyl)-5-aryl-1,3,4-oxadiazoles, utilizing 2-bromophenylacetyl chloride as a key starting material. The presence of the 2-bromobenzyl moiety introduces a valuable synthetic handle for further functionalization, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.

Synthetic Strategy: A Two-Step Approach to the 1,3,4-Oxadiazole Core

The most prevalent and reliable method for the synthesis of unsymmetrically 2,5-disubstituted 1,3,4-oxadiazoles involves a two-step sequence:

-

Formation of a 1,2-Diacylhydrazine Intermediate: This step involves the acylation of an aroyl hydrazide with an acid chloride. In this protocol, we will react a suitable aroyl hydrazide with 2-bromophenylacetyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the acid chloride.

-

Cyclodehydration: The resulting 1,2-diacylhydrazine is then subjected to cyclodehydration to form the 1,3,4-oxadiazole ring. This intramolecular condensation is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃), which facilitates the elimination of a water molecule to yield the stable aromatic oxadiazole ring.

This synthetic approach is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of 2-(2-Bromobenzyl)-5-aryl-1,3,4-oxadiazoles.

Mechanistic Insights: The Role of Phosphorus Oxychloride in Cyclodehydration

The cyclodehydration of the 1,2-diacylhydrazine intermediate is the critical ring-forming step. Phosphorus oxychloride (POCl₃) is a highly effective and commonly employed reagent for this transformation. The mechanism involves the activation of the carbonyl oxygen atoms of the diacylhydrazine by the electrophilic phosphorus atom of POCl₃. This is followed by an intramolecular nucleophilic attack of the other carbonyl oxygen onto the activated carbonyl carbon, leading to the formation of a cyclic intermediate. Subsequent elimination of dichlorophosphoric acid and a proton furnishes the aromatic 1,3,4-oxadiazole ring.

Caption: Simplified mechanism of POCl₃-mediated cyclodehydration.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative 2-(2-bromobenzyl)-5-aryl-1,3,4-oxadiazole.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Aroyl Hydrazide (e.g., Benzohydrazide) | Reagent Grade, ≥98% | Sigma-Aldrich | Store in a desiccator. |

| 2-Bromophenylacetyl Chloride | ≥97% | Alfa Aesar | Handle in a fume hood. Moisture sensitive. |

| Phosphorus Oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | Corrosive and moisture sensitive. Handle with extreme care in a fume hood. |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | Store under inert gas. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |

| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Fisher Scientific | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Fisher Scientific | |

| Ethanol | 200 Proof, Absolute | VWR | |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography. |

Protocol 1: Synthesis of 1,2-Diacylhydrazine Intermediate

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the aroyl hydrazide (10 mmol, 1.0 equiv.) in anhydrous dichloromethane (40 mL).

-

Addition of Base: Add anhydrous pyridine (12 mmol, 1.2 equiv.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acid Chloride: Slowly add a solution of 2-bromophenylacetyl chloride (10 mmol, 1.0 equiv.) in anhydrous dichloromethane (10 mL) dropwise to the stirred mixture over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,2-diacylhydrazine intermediate.

Protocol 2: Cyclodehydration to form 2-(2-Bromobenzyl)-5-aryl-1,3,4-oxadiazole

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the purified 1,2-diacylhydrazine intermediate (5 mmol).

-

Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood.

-

Heating: Gently heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring in a large beaker. Caution: This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Precipitation and Filtration: The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 2-(2-bromobenzyl)-5-aryl-1,3,4-oxadiazole.

Characterization and Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

| Technique | Expected Observations for 2-(2-Bromobenzyl)-5-phenyl-1,3,4-oxadiazole |

| ¹H NMR | Aromatic protons of the phenyl and bromophenyl rings (multiplets in the range of δ 7.2-8.1 ppm). A singlet for the benzylic methylene protons (-CH₂-) around δ 4.3-4.5 ppm. |

| ¹³C NMR | Signals for the two distinct carbons of the oxadiazole ring in the range of δ 160-165 ppm. A signal for the benzylic carbon around δ 30-35 ppm. Aromatic carbon signals in the range of δ 120-135 ppm. |

| FT-IR | Characteristic C=N stretching vibration around 1610-1630 cm⁻¹. C-O-C stretching vibration of the oxadiazole ring around 1020-1070 cm⁻¹. Absence of N-H and C=O stretching bands from the diacylhydrazine intermediate. |

| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br) should be observed. |

Troubleshooting and Safety Considerations

-

Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, as acyl chlorides are highly moisture-sensitive. The dropwise addition at 0 °C is crucial to control the exothermic reaction.

-

Incomplete Cyclization in Step 2: The reaction may require a longer reflux time. Ensure the temperature is maintained at the boiling point of POCl₃.

-

Safety: 2-Bromophenylacetyl chloride and phosphorus oxychloride are corrosive and react violently with water. Always handle these reagents in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of the POCl₃ reaction is highly exothermic and should be performed with extreme caution.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(2-bromobenzyl)-5-aryl-1,3,4-oxadiazoles. The described two-step method, involving the formation of a 1,2-diacylhydrazine intermediate followed by a phosphorus oxychloride-mediated cyclodehydration, is a robust and versatile route to this important class of heterocyclic compounds. The presence of the 2-bromobenzyl moiety offers a strategic advantage for further chemical modifications, making these compounds valuable building blocks for the development of novel therapeutic agents and functional materials.

References

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

- Rehman, A., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci., 26(4), 775-781.

- El-Sayed, M. A. A., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of Chemistry, 2021, Article ID 6697329.

- Zarghi, A., et al. (2005). Design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 15(7), 1863-1865.

- Bollikolla, H. B., & Liu, B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-267.

- Ben-Azu, B., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(21), 5139.

- Kudelko, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7795.

- Gore, R. P., et al. (2011). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(1), 248-253.

- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4), 1-4.

- Sharma, V., & Kumar, P. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Ali, M. A., & Shaharyar, M. (2007). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Magnetic Resonance in Chemistry, 45(11), 978-982.

- Fathalla, O. A. (2013). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules, 18(10), 12836-12845.

- Adams, R., & Ulich, L. H. (1920). The use of Oxalyl Chloride for Producing Acid Chlorides. Journal of the American Chemical Society, 42(3), 599-611.

Sources

Application Notes and Protocols for the Synthesis of 2-(2-Bromobenzyl)thiazolidin-4-ones from 2-Bromophenylacetyl Chloride

Introduction: The Significance of the Thiazolidin-4-one Scaffold in Medicinal Chemistry

The thiazolidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention from researchers in medicinal chemistry and drug development.[1][2] This five-membered ring system, containing both sulfur and nitrogen heteroatoms, serves as a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities.[3] The therapeutic potential of thiazolidin-4-ones is extensive, with reported activities including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][2] The structural flexibility of the thiazolidin-4-one ring, particularly at the 2, 3, and 5-positions, allows for a high degree of chemical modification, enabling the fine-tuning of its biological profile to achieve enhanced potency and selectivity for various therapeutic targets.[4] The incorporation of an aryl substituent at the 2-position, in particular, has been a common strategy in the design of novel bioactive molecules. This guide provides a detailed protocol for the synthesis of a 2-aryl-thiazolidin-4-one, specifically a 2-(2-bromobenzyl) derivative, starting from 2-bromophenylacetyl chloride. This multi-step synthesis is designed to be a reliable and reproducible method for researchers in the field.

Synthetic Strategy: A Two-Stage Approach

A direct, one-pot synthesis of a thiazolidin-4-one from 2-bromophenylacetyl chloride is not a commonly reported method. Therefore, a more robust and scientifically sound two-stage synthetic approach is proposed. This strategy first involves the selective reduction of 2-bromophenylacetyl chloride to the corresponding aldehyde, 2-(2-bromophenyl)acetaldehyde. This intermediate is then utilized in a well-established one-pot, three-component reaction with a primary amine and thioglycolic acid to construct the desired thiazolidin-4-one ring system.

Caption: Overall synthetic workflow from 2-bromophenylacetyl chloride to the target thiazolidin-4-one.

Stage 1: Synthesis of 2-(2-Bromophenyl)acetaldehyde

The critical first step is the controlled reduction of the acyl chloride to the aldehyde. A common and effective method for this transformation is the Rosenmund reduction, which utilizes a poisoned palladium catalyst to prevent over-reduction to the corresponding alcohol.

Protocol: Rosenmund Reduction of 2-Bromophenylacetyl Chloride

Materials:

-

2-Bromophenylacetyl chloride

-

Palladium on barium sulfate (Pd/BaSO₄), 5%

-

Quinoline-sulfur catalyst poison

-

Anhydrous toluene

-

Hydrogen gas (H₂)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Filtration apparatus

Procedure:

-

Set up a reaction vessel equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

-

In the reaction vessel, suspend 5% Pd/BaSO₄ (typically 0.1 equivalents relative to the acyl chloride) in anhydrous toluene.

-

Add a small amount of quinoline-sulfur catalyst poison to the suspension. The exact amount should be optimized but is typically a few drops per gram of catalyst.

-

Heat the mixture to a gentle reflux.

-

Introduce a steady stream of hydrogen gas into the reaction mixture through the gas inlet.

-

Slowly add a solution of 2-bromophenylacetyl chloride (1 equivalent) in anhydrous toluene to the refluxing mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is complete when the starting acyl chloride is consumed.

-

Upon completion, cool the reaction mixture to room temperature and switch the atmosphere back to inert gas.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with a small amount of anhydrous toluene.

-

The resulting filtrate contains the 2-(2-bromophenyl)acetaldehyde. Due to the potential instability of the aldehyde, it is often recommended to use this solution directly in the next step without extensive purification.

Causality Behind Experimental Choices:

-

Palladium on Barium Sulfate: This catalyst is standard for the Rosenmund reduction. The barium sulfate support provides a large surface area for the reaction.

-

Quinoline-Sulfur Poison: This is crucial for the success of the reaction. It deactivates the catalyst just enough to prevent the over-reduction of the aldehyde product to the corresponding alcohol.

-

Anhydrous Toluene: An inert, high-boiling solvent is necessary to carry out the reaction at an elevated temperature and to ensure that the acyl chloride does not hydrolyze.

-

Hydrogen Gas: The reducing agent for this catalytic hydrogenation.

Stage 2: One-Pot, Three-Component Synthesis of 2-(2-Bromobenzyl)thiazolidin-4-one

This stage utilizes the prepared 2-(2-bromophenyl)acetaldehyde in a classic one-pot reaction with a primary amine and thioglycolic acid to form the thiazolidin-4-one ring.[5][6]

Reaction Mechanism

The formation of the thiazolidin-4-one ring proceeds through a well-established mechanism:

-

Imine Formation: The reaction is initiated by the condensation of the primary amine with the aldehyde (2-(2-bromophenyl)acetaldehyde) to form a Schiff base (imine) intermediate. This is an acid- or base-catalyzed process.

-

Thiol Addition: The sulfur atom of thioglycolic acid acts as a nucleophile and attacks the electrophilic carbon of the imine. This results in the formation of a hemithioaminal intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the hemithioaminal then attacks the carbonyl carbon of the carboxylic acid group of the thioglycolic acid moiety in an intramolecular fashion. This cyclization step forms the five-membered thiazolidinone ring with the elimination of a molecule of water.

Caption: Mechanism of the three-component synthesis of thiazolidin-4-ones.

Protocol: Synthesis of 2-(2-Bromobenzyl)-3-alkyl-thiazolidin-4-one

Materials:

-

Solution of 2-(2-bromophenyl)acetaldehyde in toluene (from Stage 1)

-

A primary amine (e.g., methylamine, ethylamine, aniline, etc.)

-

Thioglycolic acid

-

Toluene or another suitable solvent (e.g., benzene, ethanol)

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To the toluene solution of 2-(2-bromophenyl)acetaldehyde (1 equivalent) from Stage 1, add the primary amine (1 equivalent).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.

-

Add thioglycolic acid (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux. If using a Dean-Stark apparatus, collect the water that is formed during the reaction.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted thioglycolic acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(2-bromobenzyl)-3-alkyl-thiazolidin-4-one.

Causality Behind Experimental Choices:

-

One-Pot Reaction: This approach is efficient as it avoids the isolation of the potentially unstable imine intermediate.

-

Reflux Conditions: The elevated temperature is necessary to drive the condensation and cyclization reactions, which involve the elimination of water. The use of a Dean-Stark trap can further facilitate the removal of water and shift the equilibrium towards the product.

-

Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials and byproducts, simplifying the subsequent purification.

-

Column Chromatography: This is a standard and effective method for purifying the final product to a high degree of purity.

Data Presentation: Expected Product Characterization

The synthesized 2-(2-bromobenzyl)-3-alkyl-thiazolidin-4-one can be characterized using standard spectroscopic techniques. The following table provides expected ranges for key spectroscopic data based on similar structures reported in the literature.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | - Aromatic protons (2-bromophenyl group): Multiplets in the range of δ 7.0-7.8 ppm. - Methylene protons (benzyl CH₂): A multiplet or two doublets of doublets around δ 3.0-3.5 ppm. - Thiazolidinone ring CH₂: Two doublets around δ 3.6-4.0 ppm. - Thiazolidinone ring CH: A triplet or multiplet around δ 4.5-5.0 ppm. - Protons of the N-alkyl group: Signals in the upfield region, characteristic of the specific alkyl group used. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the range of δ 170-175 ppm. - Aromatic carbons: Signals in the range of δ 120-140 ppm. - Thiazolidinone ring carbons: Signals around δ 30-60 ppm. - N-alkyl carbons: Signals in the upfield region. |

| IR (Infrared) | - A strong absorption band for the C=O stretch of the amide in the region of 1680-1720 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons. - C-N and C-S stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product. - Isotopic pattern characteristic of a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). |

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis of 2-(2-bromobenzyl)thiazolidin-4-ones from 2-bromophenylacetyl chloride. By following the detailed two-stage protocol, researchers can reliably prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs. The provided mechanistic insights and expected characterization data will aid in the successful execution and validation of the synthesis.

References

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. 2021. Available from: [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. National Institutes of Health. 2021. Available from: [Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. 2022. Available from: [Link]

-

Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. ResearchGate. 2022. Available from: [Link]

-

Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. Royal Society of Chemistry. 2021. Available from: [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. 2021. Available from: [Link]

-

Synthesis and antibacterial activity of 2-(4-substituted phenyl)-3(2H)-isothiazolones. ScienceDirect. 2004. Available from: [Link]

-

A Review on Chemistry, Synthesis and Uses of Thiazolidin-4-ones: Review Article. ResearchGate. 2023. Available from: [Link]

-

Preparation of 2,3-Diarylthiazolidin-4-one Derivatives Using Barium Sulfate Nano-Powders. Hindawi. 2014. Available from: [Link]

-

“NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. IJNRD. 2024. Available from: [Link]

-

Design, Synthesis, and Biological Activity of New Thiazolidine-4- One Derived from Symmetrical 4-Amino-1,2,4-Triazole. ResearchGate. 2023. Available from: [Link]

-

Chemistry and biological activity of thiazolidinones. ACS Publications. 1981. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Acylation of Primary Amines with 2-Bromophenylacetyl Chloride

This guide provides an in-depth technical overview and actionable protocols for the acylation of primary amines using 2-Bromophenylacetyl chloride. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying chemical principles, offers a robust experimental framework, and addresses critical parameters for achieving high-yield, high-purity synthesis of N-substituted 2-(2-bromophenyl)acetamides. These products are valuable intermediates in the synthesis of various pharmacologically active molecules and fine chemicals.

Scientific Foundation and Rationale

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. The reaction between an acyl chloride and a primary amine is a classic, highly efficient method for creating this linkage. This specific transformation utilizes 2-Bromophenylacetyl chloride, a reactive electrophile, to acylate a nucleophilic primary amine.

The Nucleophilic Acyl Substitution Mechanism

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[1][2] The process can be dissected into two principal stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-Bromophenylacetyl chloride. This initial attack breaks the carbonyl π-bond, leading to the formation of a transient tetrahedral intermediate.[3][4]

-

Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).[2][3]

This sequence generates the desired amide product and a molecule of hydrogen chloride (HCl).[5] Because amines are basic, the HCl byproduct will readily react with any unreacted primary amine, forming an ammonium salt and rendering it non-nucleophilic. To prevent this loss of starting material and to drive the reaction to completion, a stoichiometric amount of a non-nucleophilic base is typically added to scavenge the HCl.[3][6]

Detailed Experimental Protocol

This protocol describes a general procedure for the acylation of a primary amine with 2-Bromophenylacetyl chloride. The quantities provided are for a representative small-scale synthesis and should be adjusted proportionally for different scales.

Materials and Equipment

| Reagent/Material | Purpose | Typical Grade | Notes |

| Primary Amine (e.g., Benzylamine) | Nucleophile | >98% Purity | Ensure it is free of significant water content. |

| 2-Bromophenylacetyl chloride | Electrophile | >97% Purity | Highly reactive, corrosive, and a lachrymator. Handle with care.[7] |

| Triethylamine (TEA) or Pyridine | HCl Scavenger (Base) | Anhydrous | TEA is a stronger, non-nucleophilic base. Pyridine can act as a nucleophilic catalyst.[8] |

| Dichloromethane (DCM) | Solvent | Anhydrous | Aprotic solvent, dissolves reactants and is relatively inert. |

| 1M Hydrochloric Acid (HCl) | Work-up Reagent | ACS Grade | To remove excess amine and base. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Work-up Reagent | ACS Grade | To neutralize any remaining acid. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | ACS Grade | To remove residual water from the organic phase. |

| Round-bottom flask, Magnetic stirrer, Stir bar, Dropping funnel, Ice bath, Separatory funnel, Rotary evaporator, Glassware for purification. | Equipment | Standard Lab Grade | All glassware must be oven-dried to prevent hydrolysis of the acyl chloride. |

General Reaction Procedure

The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation.

Step-by-Step Protocol:

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (e.g., 10.0 mmol, 1.0 eq.) and anhydrous dichloromethane (DCM, 30 mL).

-

Base Addition: Add triethylamine (12.0 mmol, 1.2 eq.) to the solution.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.[9]

-

Acyl Chloride Addition: Dissolve 2-Bromophenylacetyl chloride (11.0 mmol, 1.1 eq.) in 10 mL of anhydrous DCM and transfer it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the temperature remains below 10 °C.[8] A white precipitate of triethylammonium chloride will likely form.[10]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes. Then, remove the ice bath and let the reaction proceed at room temperature for 2-4 hours.

-

Monitoring: Monitor the consumption of the primary amine using Thin-Layer Chromatography (TLC).[11] A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess triethylamine and any remaining primary amine.

-

Wash with water (1 x 20 mL).

-

Wash with saturated sodium bicarbonate solution (1 x 20 mL) to neutralize any residual acid.

-

Wash with brine (1 x 20 mL) to aid in phase separation.

-

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[9]

-

Purification: The crude N-substituted 2-(2-bromophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Field-Proven Insights & Troubleshooting

Causality Behind Experimental Choices

-

Why Anhydrous Conditions? 2-Bromophenylacetyl chloride is highly reactive and will readily hydrolyze upon contact with water to form the corresponding carboxylic acid. This side reaction consumes the electrophile and complicates purification.

-

Why Dropwise Addition at 0 °C? The acylation reaction is typically very exothermic.[3] Slow, controlled addition at low temperatures prevents a runaway reaction, minimizes the formation of side products, and ensures safety.

-

Choosing the Right Base: While triethylamine is common, for less reactive amines or sensitive substrates, pyridine can be advantageous. Pyridine can form a highly reactive acylpyridinium intermediate, which then acylates the amine.[6] Alternatively, using two equivalents of the primary amine is a viable strategy, where one equivalent acts as the nucleophile and the second acts as the HCl scavenger.[2]

Potential Side Reactions and Mitigation

-

Ketene Formation: Acyl chlorides possessing an α-hydrogen can, in the presence of a base like triethylamine, undergo elimination to form a highly reactive ketene intermediate.[12] While this ketene can still acylate the amine, it can also dimerize or react with other nucleophiles, leading to byproducts.[12] Using a less hindered base or carefully controlling the addition rate can minimize this pathway.

-

Over-acylation: Although primary amines form secondary amides which are generally less nucleophilic, over-acylation to form an imide is a theoretical possibility, especially with an excess of acyl chloride and a strong base.[12] Using a slight excess of the amine or controlled stoichiometry of the acyl chloride is recommended.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Inactive acyl chloride (hydrolyzed); Unreactive amine. | Check the quality of the acyl chloride. For unreactive amines, consider using pyridine as a catalyst or gentle heating. |

| Low Yield | Incomplete reaction; Product loss during work-up. | Allow longer reaction times. Ensure pH is correct during extractions to avoid product loss into aqueous layers. |

| Impure Product | Presence of unreacted starting materials or side products. | Optimize stoichiometry. Ensure thorough washing during work-up. Employ careful purification by recrystallization or chromatography. |

| Oily Product | Product may be a low-melting solid or oil; Impurities present. | Attempt to triturate with a non-polar solvent like hexanes to induce crystallization. If it fails, purify by column chromatography. |

Safety and Handling

2-Bromophenylacetyl chloride is a hazardous chemical.

-

Hazards: Causes severe skin burns and eye damage.[7] It is a lachrymator (causes tearing) and reacts violently with water.[7]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber), a flame-resistant lab coat, and chemical splash goggles with a face shield.[13][14]

-

Handling: Use oven-dried glassware and maintain an inert atmosphere (e.g., nitrogen or argon) if working with particularly sensitive substrates. Quench any excess reagent carefully with a suitable nucleophile like isopropanol before disposal.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

-

YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

-

SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Reddit. (2024). Acid chloride reaction with amine. Retrieved from [Link]

-

Chemguide. (n.d.). Acyl chlorides with ammonia or primary amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylation of N-Substituted 2-Phenylacetamides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

Journal of the American Chemical Society. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]

-

Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing bromoacetamide.

-

Organic Syntheses. (n.d.). 2-Bromoallylamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Retrieved from [Link]

-

National Institutes of Health. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Retrieved from [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.

-

BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. Retrieved from [Link]

-

Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

-

D-Scholarship@Pitt. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromophenylacetyl chloride. Retrieved from [Link]

-

AVESIS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]

-

Loba Chemie. (n.d.). PHENYLACETYL CHLORIDE - Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025). A selective and direct synthesis of 2-bromo-4-alkylthiophenes. Retrieved from [Link]

-

PubMed. (n.d.). Development of a method for the parallel synthesis and purification of N-substituted pantothenamides. Retrieved from [Link]

-

ResearchGate. (2025). Development of a method for the parallel synthesis and purification of N-substituted pantothenamides. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. savemyexams.com [savemyexams.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 7. fishersci.com [fishersci.com]

- 8. reddit.com [reddit.com]

- 9. Synthesis routes of 2-Bromo-N-phenylacetamide [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. lobachemie.com [lobachemie.com]

Application Notes and Protocols: 2-Bromophenylacetyl Chloride as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Importance of the 2-Bromophenylacetyl Moiety

In the landscape of modern drug discovery, the efficient construction of novel molecular architectures with desirable pharmacological profiles is paramount. Arylacetic acid derivatives, particularly those bearing reactive functional groups, serve as invaluable synthons for accessing a diverse range of heterocyclic and substituted scaffolds. Among these, 2-bromophenylacetyl chloride stands out as a bifunctional building block of significant strategic importance. Its utility stems from the presence of two key reactive centers: a highly electrophilic acyl chloride and a bromine-substituted aromatic ring.

The acyl chloride functionality provides a reliable handle for the introduction of the 2-bromophenylacetyl moiety onto nucleophilic scaffolds, most commonly through robust amide bond formation. This reaction is characterized by its high efficiency and broad substrate scope. Simultaneously, the bromine atom on the phenyl ring acts as a versatile synthetic lever. It can be retained in the final molecule to modulate lipophilicity or to engage in halogen bonding interactions with biological targets. Alternatively, it can serve as a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. This dual reactivity profile makes 2-bromophenylacetyl chloride a powerful tool for generating libraries of compounds for screening and lead optimization in medicinal chemistry programs targeting a wide array of therapeutic areas, including central nervous system (CNS) disorders and cardiovascular diseases.

This technical guide provides an in-depth exploration of the applications of 2-bromophenylacetyl chloride, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties and hazards associated with a chemical building block is a prerequisite for its safe and effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO | PubChem[1] |

| Molecular Weight | 233.49 g/mol | PubChem[1] |

| Appearance | Not specified, typically a liquid or low-melting solid | General Knowledge |

| CAS Number | 55116-09-1 | PubChem[1] |

| IUPAC Name | 2-(2-bromophenyl)acetyl chloride | PubChem[1] |

Safety Profile:

2-Bromophenylacetyl chloride is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and alcohols.

Core Reactivity and Mechanistic Rationale

The synthetic utility of 2-bromophenylacetyl chloride is primarily centered on two classes of reactions: nucleophilic acyl substitution and transformations involving the aryl bromide.

Nucleophilic Acyl Substitution: The Gateway to Amide Scaffolds

The most prevalent application of 2-bromophenylacetyl chloride is in the acylation of amines to form N-(2-bromophenyl)acetamide derivatives. This reaction proceeds via a nucleophilic addition-elimination mechanism.

Mechanism: The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This initial addition step forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A base, either an excess of the amine substrate or an added non-nucleophilic base like triethylamine, is required to neutralize the hydrogen chloride byproduct.

Caption: Nucleophilic addition-elimination mechanism for amide formation.

The resulting N-(2-bromophenyl)acetamide scaffold is a common feature in molecules targeting the central nervous system, as the phenylacetamide moiety is a known pharmacophore for various receptors.

Intramolecular Friedel-Crafts Reaction: A Pathway to Fused Ring Systems

The 2-bromophenylacetyl group can be strategically employed to construct fused heterocyclic systems, such as isoquinolinones, through intramolecular Friedel-Crafts reactions. This powerful C-C bond-forming reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA).

Mechanism: The Lewis acid coordinates to the carbonyl oxygen of the amide, which is formed in a prior step from 2-bromophenylacetyl chloride and an appropriate amine. This coordination enhances the electrophilicity of the carbonyl carbon. The electron-rich aromatic ring of the amine portion of the molecule can then act as an intramolecular nucleophile, attacking the activated carbonyl group to form a new six-membered ring. Subsequent aromatization through the loss of a proton yields the fused heterocyclic product. The bromine atom on the phenylacetyl moiety typically remains intact during this process, offering a handle for further synthetic modifications.

Caption: Intramolecular Friedel-Crafts acylation workflow.

This strategy is particularly valuable for the synthesis of isoquinolin-3-ones, a privileged scaffold in medicinal chemistry with applications in the development of CNS and cardiovascular agents.

Experimental Protocols

The following protocols are provided as detailed, field-proven methodologies for the application of 2-bromophenylacetyl chloride in the synthesis of key medicinal chemistry intermediates.

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-(2-bromophenyl)acetamides

This protocol describes the synthesis of an N-aryl-2-(2-bromophenyl)acetamide via nucleophilic acyl substitution. The procedure is analogous to the well-established synthesis of N-(4-bromophenyl)-2-(2-thienyl)acetamide.[2]

Materials:

-

Substituted aniline (1.0 eq)

-

2-Bromophenylacetyl chloride (1.0 eq)

-

Triethylamine (1.1 eq, optional, but recommended)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM or THF.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Dissolve 2-bromophenylacetyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: a. Quench the reaction by the slow addition of water. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. c. Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. b. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and an inert atmosphere prevents the hydrolysis of 2-bromophenylacetyl chloride to the corresponding carboxylic acid, which would be an unproductive side reaction.

-

Cooling to 0 °C: The reaction between an acyl chloride and an amine is often highly exothermic. Initial cooling helps to control the reaction rate, prevent the formation of byproducts, and ensure safety.

-

Use of Triethylamine: Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Aqueous Workup: The washing steps with NaHCO₃ and brine are crucial for removing any unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

Protocol 2: Synthesis of a Fused Heterocyclic System via Intramolecular Friedel-Crafts Reaction

This protocol outlines a general procedure for the intramolecular Friedel-Crafts cyclization of an N-aryl-2-(2-bromophenyl)acetamide to form a tricyclic lactam, a core structure in some CNS-active molecules. This method is based on established principles of intramolecular Friedel-Crafts reactions.[1]

Materials:

-

N-Aryl-2-(2-bromophenyl)acetamide (from Protocol 1) (1.0 eq)

-

Aluminum chloride (AlCl₃) (2.0-3.0 eq)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Crushed ice and water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate or other suitable extraction solvent

-

Standard glassware for reflux, workup, and purification.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend aluminum chloride (2.0-3.0 eq) in anhydrous DCM or DCE.

-

Addition of Substrate: Add the N-aryl-2-(2-bromophenyl)acetamide (1.0 eq) portion-wise to the stirred suspension. The reaction is often exothermic.

-

Heating: After the initial exotherm subsides, heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: a. Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This step is highly exothermic and should be performed with caution in a fume hood. b. Stir the resulting mixture until all the aluminum salts have dissolved. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. d. Combine the organic extracts and wash them with water, saturated aqueous NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: a. Filter and concentrate the organic solution under reduced pressure. b. Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

Stoichiometric Lewis Acid: A stoichiometric excess of AlCl₃ is often required because it complexes with both the carbonyl oxygen of the starting material and the product, which can deactivate the catalyst.

-

Anhydrous Conditions: AlCl₃ reacts violently with water. Strict anhydrous conditions are essential to maintain the catalytic activity and for safety.

-

Choice of Solvent: Non-polar, aprotic solvents like DCM or DCE are used as they do not react with the Lewis acid.

-

Acidic Workup: The addition of the reaction mixture to ice and concentrated HCl is necessary to hydrolyze the aluminum complexes and liberate the product. The acid also helps to dissolve the aluminum hydroxide that is formed.

Applications in Medicinal Chemistry: Case Studies

While a direct synthesis of a marketed drug using 2-bromophenylacetyl chloride is not readily found in the public domain, its utility is evident in the synthesis of key pharmacophores and intermediates for drug discovery.

Case Study 1: Synthesis of Precursors for CNS-Active Agents

Phenylacetyl derivatives are known to be key components in a variety of CNS-active agents. For instance, a study on selective M2 muscarinic receptor antagonists explored a series of phenylacetyl derivatives containing a dibenzodiazepinone skeleton.[3] These compounds have potential applications in treating bradycardia with low central nervous system permeability. The synthesis of such complex molecules often begins with the formation of an amide bond, a reaction for which 2-bromophenylacetyl chloride is an ideal starting material. The bromo-substituent can be used to fine-tune the electronic and steric properties of the molecule or to introduce further diversity through cross-coupling reactions.

Case Study 2: Access to the Isoquinolinone Scaffold

The isoquinoline and isoquinolinone motifs are present in a wide range of natural products and synthetic pharmaceuticals with diverse biological activities, including Rho-kinase inhibitors for the treatment of cardiovascular diseases.[4] The intramolecular Friedel-Crafts reaction described in Protocol 2 provides a direct route to isoquinolin-3-one derivatives from 2-bromophenylacetyl chloride. This approach allows for the rapid construction of a library of substituted isoquinolinones for screening against various biological targets.

Conclusion

2-Bromophenylacetyl chloride is a versatile and highly valuable building block for medicinal chemists. Its dual reactivity allows for the straightforward synthesis of N-(2-bromophenyl)acetamide derivatives, which are important intermediates for CNS-active compounds. Furthermore, it serves as an excellent precursor for the construction of fused heterocyclic systems like isoquinolinones via intramolecular Friedel-Crafts reactions. The protocols and mechanistic discussions provided herein are intended to serve as a practical guide for researchers to effectively utilize this powerful synthon in their drug discovery programs.

References

-

PubChem. (n.d.). 2-Bromophenylacetyl chloride. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolin-3-ones. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 2, 5-dimethyl phenylacetyl chloride.

-

Ferreira, S. B., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1777. [Link]

- Galaxy Publication. (2022). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Archives of Pharmacy Practice.

-

Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones. Retrieved January 25, 2026, from [Link]

- RSC Publishing. (2012). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes.

- ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.

- PMC. (2010). Latest drug developments in the field of cardiovascular disease. Journal of the American College of Cardiology.

- Google Patents. (n.d.). Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase.

- PMC. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. Journal of the American Chemical Society.

-

ResearchGate. (2007). A Novel Synthesis of 1-Substituted 2H-Isoquinolin-3-ones. Retrieved January 25, 2026, from [Link]

- Archives of Pharmacy Practice. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.

-

Fiveable. (n.d.). Cardiovascular drugs | Medicinal Chemistry Class Notes. Retrieved January 25, 2026, from [Link]

- PubMed. (2013). Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1. Journal of Analytical Toxicology.

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). TiCl4-Promoted Intramolecular Friedel–Crafts Cyclization of α-Keto-phenylbutanoates: Synthesis of Substituted Indane and Indene Derivatives. Retrieved January 25, 2026, from [Link]

- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.

-

Chemistry LibreTexts. (2022). Cardiovascular Drugs. Retrieved January 25, 2026, from [Link]

- PubMed. (1995). Synthesis and biological evaluation of phenylacetyl derivatives having low central nervous system permeability as potent and selective M2 muscarinic receptor antagonists. Journal of Medicinal Chemistry.

-

Biosciences Area. (2017). Two Basic Mechanisms of Cardiovascular Drugs. Retrieved January 25, 2026, from [Link]

- SciSpace. (2013). Top 27 Central nervous system agents in medicinal chemistry papers published in 2012. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-(4-Bromophenyl)-2-(2-thienyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of phenylacetyl derivatives having low central nervous system permeability as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase - Google Patents [patents.google.com]

Application Notes and Protocols: A Comprehensive Guide to Amide Synthesis utilizing 2-Bromophenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide for the synthesis of amides using 2-bromophenylacetyl chloride. It is designed to equip researchers in organic chemistry and drug development with the necessary theoretical and practical knowledge to successfully employ this versatile reagent. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and addresses critical safety and handling considerations.

Introduction: The Significance of Amide Bonds and the Role of 2-Bromophenylacetyl Chloride

The amide bond is a cornerstone of modern chemistry and biology, most notably as the fundamental linkage in peptides and proteins. Its remarkable stability and structural role also make it a ubiquitous functional group in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of amides is, therefore, a critical transformation in organic synthesis.

One of the most direct and reliable methods for amide bond formation is the acylation of an amine with a reactive carboxylic acid derivative, such as an acyl chloride.[1][2] 2-Bromophenylacetyl chloride is a particularly useful building block in this context. The presence of the 2-bromophenyl moiety offers several strategic advantages:

-

Orthogonal Reactivity: The aryl bromide provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage functionalization of the amide product. This is a powerful strategy in medicinal chemistry for the rapid generation of compound libraries.

-

Modulation of Physicochemical Properties: The bromo-substituted phenyl ring can influence the lipophilicity, metabolic stability, and conformational preferences of the final molecule, which are critical parameters in drug design.

-

Structural Scaffolding: The 2-bromophenylacetamide core can serve as a rigid scaffold to which other pharmacophoric elements can be attached.

This guide will focus on the practical aspects of using 2-bromophenylacetyl chloride to synthesize primary, secondary, and tertiary amides.

The Underlying Chemistry: Mechanism of Amide Formation

The reaction of 2-bromophenylacetyl chloride with a primary or secondary amine proceeds via a well-established nucleophilic acyl substitution mechanism. This is a two-step process involving addition followed by elimination.

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and the chloride ion is expelled as a good leaving group. A base, which can be a second equivalent of the amine or an added non-nucleophilic base, then deprotonates the nitrogen atom to yield the neutral amide product and an ammonium salt byproduct.

Caption: Nucleophilic acyl substitution mechanism for amide synthesis.

Safety and Handling of 2-Bromophenylacetyl Chloride

Crucial Safety Considerations:

2-Bromophenylacetyl chloride is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.[4][5][6]

-

Corrosive: Causes severe skin burns and eye damage.[4] Avoid all contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Lachrymator: The vapors are irritating to the eyes and respiratory tract, causing tearing.

-

Moisture Sensitive: Reacts with water and other protic solvents to produce 2-bromophenylacetic acid and corrosive hydrogen chloride gas. Always handle under anhydrous conditions and store in a tightly sealed container in a cool, dry place.